molecular formula C17H20BrN3O B4141959 3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

Cat. No. B4141959
M. Wt: 362.3 g/mol
InChI Key: RBCAUBRLFONCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTU is a heterocyclic compound that belongs to the triazatricyclo family. The compound has a unique structure that makes it an attractive candidate for various applications, including drug discovery, material science, and catalysis.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene as an enzyme inhibitor is well understood. The compound binds to the active site of the enzyme and prevents its interaction with its substrate. This results in the inhibition of the enzyme's activity, leading to a reduction in the production of the enzyme's target product. In the case of acetylcholinesterase and butyrylcholinesterase, the inhibition of these enzymes leads to an increase in the levels of acetylcholine and butyrylcholine, respectively, which are neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its inhibitory activity against enzymes, the compound has been shown to exhibit antioxidant and anti-inflammatory properties. These properties make this compound an attractive candidate for the treatment of conditions associated with oxidative stress and inflammation, such as cardiovascular disease and cancer.

Advantages and Limitations for Lab Experiments

3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. Additionally, its unique structure makes it an attractive candidate for various applications. However, the compound's potency as an enzyme inhibitor can also be a limitation in some experiments, as it may require high concentrations to achieve significant inhibition.

Future Directions

There are several future directions for the research on 3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene. One potential direction is the development of the compound as a therapeutic agent for neurological disorders. Another direction is the exploration of the compound's potential applications in material science and catalysis. Additionally, further research is needed to fully understand the compound's biochemical and physiological effects and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's potent inhibitory activity against enzymes, antioxidant and anti-inflammatory properties, and unique structure make it an attractive candidate for drug discovery, material science, and catalysis. Further research is needed to fully understand the compound's potential applications and limitations.

Scientific Research Applications

3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene has been extensively studied for its potential applications in drug discovery. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. These enzymes are involved in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Thus, this compound has the potential to be developed as a therapeutic agent for these disorders.

properties

IUPAC Name

1-[3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O/c1-2-14(22)21-16(12-3-5-13(18)6-4-12)17-15(19-21)11-7-9-20(17)10-8-11/h3-6,11,16-17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCAUBRLFONCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 2
3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 3
3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 4
3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 5
3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Reactant of Route 6
3-(4-bromophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene

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